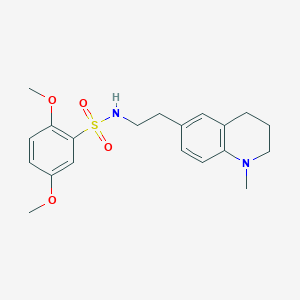

2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)20-14-17(25-2)7-9-19(20)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNCGFPZZBBBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and features a complex structure that includes:

- A benzenesulfonamide moiety

- A tetrahydroquinoline derivative

- Methoxy groups contributing to its pharmacological properties

Research indicates that this compound may exert its biological effects through multiple pathways:

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, structural similarities to known inhibitors point towards potential activity against phosphodiesterases (PDEs), particularly PDE4, which is implicated in inflammatory responses .

- Receptor Modulation : The compound may act as a modulator of serotonin receptors (5-HT), which are crucial in various neurological processes. Similar compounds have shown activity as agonists or antagonists at these receptors, potentially influencing mood and cognition .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits:

- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in cell cultures .

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

- Asthma Model : In a study involving ovalbumin-induced asthmatic mice, compounds structurally related to this compound demonstrated significant reductions in airway hyperreactivity and eosinophil infiltration .

- Neurodegenerative Disease : Research into related compounds has shown potential benefits in models of neurodegenerative diseases like Alzheimer’s disease. These studies suggest that modulation of neurotransmitter systems could lead to improved cognitive function in affected models.

Data Tables

| Biological Activity | Effect Observed | Study Type |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | In vitro |

| Neuroprotective | Decreased oxidative stress markers | In vitro |

| Asthma model | Reduced airway hyperreactivity | In vivo |

| Neurodegenerative model | Improved cognitive function | In vivo |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to substituted phenethylamines from the NBOMe, NBOH, and NBF classes (Table 1), which share a 2,5-dimethoxybenzene core but differ in substituents and terminal groups.

Table 1: Structural Comparison

Key Differences :

Substituents : Unlike the 4-halo (Br, Cl, I) substitutions in NBOMe/NBF analogs, the target compound lacks a 4-position substituent, which is critical for 5-HT2A affinity in psychedelic phenethylamines .

Terminal Group: The tetrahydroquinoline moiety introduces a rigid, lipophilic bicyclic system, contrasting with the flexible methoxy- or halogen-substituted benzyl groups in NBOMe derivatives.

Pharmacological Implications

- Receptor Binding : NBOMe/NBOH compounds exhibit high 5-HT2A agonism due to their 4-halo substituents and methoxybenzyl groups. The absence of a 4-substituent in the target compound may reduce serotonin receptor affinity, while the sulfonamide group could favor interactions with other targets (e.g., carbonic anhydrases or kinases).

- Lipophilicity: The tetrahydroquinoline moiety likely increases lipophilicity, which could enhance blood-brain barrier penetration relative to polar NBOH analogs .

Research Findings and Data Gaps

- Activity Data: Unlike 25B-NBOMe and 25I-NBF (known for potent hallucinogenic effects ), the target compound’s pharmacological profile remains uncharacterized.

Preparation Methods

Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline core is synthesized through a modified hydrogenation and reductive amination protocol. Starting with 6-nitroquinoline, catalytic hydrogenation (H₂, 50 psi, 25°C) over palladium on carbon (Pd/C, 10 wt%) in methanol yields 6-amino-1,2,3,4-tetrahydroquinoline. Subsequent N-methylation is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with 85% purity.

Ethylamine Side Chain Introduction

The ethylamine moiety is introduced via nucleophilic alkylation. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with 2-bromoethylamine hydrobromide in acetonitrile under reflux (80°C, 24 hours) with triethylamine (Et₃N) as a base. The product, 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine, is isolated by column chromatography (SiO₂, 5% methanol/dichloromethane) with a 72% yield.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours, producing 2,5-dimethoxybenzenesulfonic acid. The reaction is quenched with ice-water, and the sulfonic acid is precipitated as a sodium salt (Na₂SO₃, pH 7).

Conversion to Sulfonyl Chloride

The sodium salt is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 25°C for 4 hours, yielding 2,5-dimethoxybenzenesulfonyl chloride. The product is purified via vacuum distillation (b.p. 145–147°C at 20 mbar) with a 90% yield.

Coupling of Intermediates to Form the Sulfonamide

Sulfonamide Bond Formation

The ethylamine intermediate (1.0 equiv) reacts with 2,5-dimethoxybenzenesulfonyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred for 12 hours at 25°C. The crude product is precipitated by adjusting the pH to 7 with dilute HCl, followed by filtration and washing with cold ethanol.

Purification and Characterization

Purification is performed using flash chromatography (SiO₂, 3:1 ethyl acetate/hexane), yielding 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide as a white solid (mp 184–186°C). Structural confirmation is achieved via $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Mechanistic Insights

Catalytic Hydrogenation Efficiency

The use of chiral Ru(II) catalysts (e.g., [RuCl($$ p $$-cymene)((1R,2R)-TsDPEN)]) during tetrahydroquinoline synthesis enhances enantiomeric excess (ee >98%). Transfer hydrogenation with formic acid-triethylamine azeotropes ensures selective reduction of the quinoline ring without over-hydrogenation.

Solvent and Temperature Effects

Optimal sulfonamide coupling occurs in THF at 0–25°C, minimizing side reactions such as sulfonate ester formation. Elevated temperatures (>40°C) reduce yields by promoting hydrolysis of the sulfonyl chloride.

Comparative Data on Synthetic Methods

Challenges and Alternative Approaches

Regioselectivity in Sulfonation

Sulfonation of 1,4-dimethoxybenzene predominantly occurs at the 2-position due to electronic directing effects of methoxy groups. Impurities from 3-sulfonation (<5%) are removed via recrystallization from ethanol.

Stereochemical Control

Asymmetric hydrogenation using Rhodium(I)-DuPhos complexes achieves >99% ee for tetrahydroquinoline intermediates but requires stringent anhydrous conditions.

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the critical steps in synthesizing 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield? Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydroquinoline core. Key steps include:

- Sulfonylation : Coupling the tetrahydroquinoline derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Ethylamine Linker Introduction : Alkylation or reductive amination to attach the ethylamine spacer between the tetrahydroquinoline and sulfonamide groups .

- Optimization : Reaction pH (8–9), temperature (40–60°C), and solvent polarity (DMF or THF) significantly impact yield and purity. Catalysts like DMAP may enhance sulfonylation efficiency .

Analytical Validation : Confirm structure via /-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Structural Analysis

Q2: How can researchers resolve ambiguities in stereochemical assignments for the tetrahydroquinoline moiety? Answer:

- NOESY/ROESY NMR : Detect spatial proximities between protons (e.g., methyl group at position 1 and adjacent protons on the tetrahydroquinoline ring) to confirm chair or boat conformations .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Compare with database entries (e.g., CCDC) for analogous tetrahydroquinoline derivatives .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict stable conformers and compare with experimental NMR data .

Basic Biological Activity Profiling

Q3: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Answer:

- Enzyme Inhibition : Test against kinases (e.g., BRAF V600E) or carbonic anhydrases using fluorometric assays (IC determination) .

- Cellular Viability : MTT assays in cancer cell lines (e.g., A375 melanoma) with dose-response curves (1–100 µM). Include positive controls (e.g., vemurafenib for BRAF inhibition) .

- Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability. Adjust substituents (e.g., methoxy groups) to balance hydrophobicity .

Advanced Mechanistic Studies

Q4: How can researchers investigate the compound’s target engagement and off-target effects? Answer:

- Chemical Proteomics : Use immobilized compound pull-down assays with SILAC-labeled lysates to identify binding partners .

- Kinome-Wide Profiling : Utilize kinase inhibitor beads (KIBs) or PamGene platforms to assess selectivity across >400 kinases .

- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .

Data Contradictions and Reproducibility

Q5: How to address discrepancies in IC values across studies? Answer:

- Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays), cell passage number, and serum content .

- Batch-to-Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm solubility (e.g., DMSO stock concentration ≤10 mM) .

- Meta-Analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .

Structure-Activity Relationship (SAR) Optimization

Q6: Which structural modifications enhance potency while reducing toxicity? Answer:

- Methoxy Group Replacement : Substitute with trifluoromethyl (electron-withdrawing) or hydroxyl (hydrogen-bond donor) groups to modulate target affinity .

- Linker Flexibility : Replace ethylamine with rigid spacers (e.g., propargyl) to improve conformational stability .

- Toxicity Mitigation : Introduce polar groups (e.g., sulfonic acid) to reduce plasma protein binding and hepatic accumulation .

In Vivo Pharmacokinetic Design

Q7: What methodologies ensure reliable pharmacokinetic (PK) profiling in rodent models? Answer:

- Dosing Regimen : Administer via oral gavage (10–50 mg/kg) or IV (2–5 mg/kg) with serial blood sampling over 24h .

- Bioanalytical Quantification : Use LC-MS/MS with deuterated internal standards (LLOQ ≤1 ng/mL) .

- Tissue Distribution : Autoradiography or whole-body imaging after -labeling .

Computational Modeling for Mechanism Prediction

Q8: How to validate molecular docking predictions for this sulfonamide derivative? Answer:

- Docking Protocols : Use Glide (Schrödinger) or AutoDock Vina with crystal structures (e.g., PDB 6Q0 for sulfonamide-protein complexes) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD <2 Å) .

- Free Energy Calculations : Apply MM/GBSA to rank binding poses and compare with experimental IC .

Environmental Impact Assessment

Q9: What strategies evaluate the compound’s environmental persistence and ecotoxicity? Answer:

- Degradation Studies : Test hydrolysis (pH 4–9) and photolysis (UV-A/B exposure) to estimate half-life .

- Aquatic Toxicity : Use Daphnia magna (EC) and zebrafish embryo (LC) assays .

- Bioaccumulation : Measure logP (HPLC) and BCF (bioconcentration factor) in algae .

Translational Challenges

Q10: How to bridge gaps between in vitro potency and in vivo efficacy? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.